[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Description
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a chiral glycine derivative characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and an amino-acetic acid moiety at the 2-position. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.38 g/mol (predicted) . Key physical properties include a density of 1.19 g/cm³ and a boiling point of 438°C, suggesting moderate lipophilicity and thermal stability . The compound’s stereochemistry (S-configuration) and structural complexity make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors requiring chiral recognition.
Properties
IUPAC Name |
2-[[(2S)-1-benzylpyrrolidin-2-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)10-15-9-13-7-4-8-16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMUYZHHUCYZRH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The reductive amination method involves the condensation of (S)-1-benzyl-pyrrolidin-2-ylmethylamine with glyoxylic acid, followed by reduction to yield the target compound. This route is advantageous for its simplicity and compatibility with chiral starting materials.
Key Reaction Steps
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Condensation : The amine reacts with glyoxylic acid in a polar aprotic solvent (e.g., dichloroethane) under acidic conditions to form an imine intermediate.
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Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
Optimized Conditions
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloroethane | 78% | |
| Reducing Agent | NaBH₄ | – | |
| Temperature | 25–50°C | – | |
| Reaction Time | 10–12 hours | – |
This method achieves moderate yields but requires careful control of stoichiometry to avoid over-reduction byproducts.
Carbodiimide-Mediated Coupling
Activation and Coupling Strategy
This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of glycine, facilitating coupling with (S)-1-benzyl-pyrrolidin-2-ylmethylamine.
Procedure Overview
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Activation : Glycine is treated with EDC/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) to form an active ester.
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Coupling : The activated glycine reacts with the chiral amine at room temperature for 12–24 hours.
Performance Metrics
This method offers high yields but necessitates rigorous purification to remove urea byproducts.
Mixed Anhydride Method
Isobutyl Chloroformate Activation
A mixed anhydride intermediate is generated by reacting glycine with isobutyl chloroformate in the presence of 4-methylmorpholine, followed by coupling with the amine.
Synthetic Pathway
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Anhydride Formation : Glycine and isobutyl chloroformate react in DMF at −10°C to form the mixed anhydride.
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Amine Coupling : The anhydride is treated with (S)-1-benzyl-pyrrolidin-2-ylmethylamine at 20°C for 11 hours.
Efficiency and Scalability
This method is scalable but sensitive to moisture, requiring anhydrous conditions.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Starting with (S)-configured pyrrolidine derivatives ensures retention of stereochemistry. Commercial availability of (S)-1-benzyl-pyrrolidin-2-ylmethylamine simplifies this approach.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can separate enantiomers, though this method is less commonly reported for this compound.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost per Kilogram | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | $1,200 | 95% | Moderate |
| EDC Coupling | $1,500 | 98% | High |
| Mixed Anhydride | $1,000 | 90% | Low |
The EDC-mediated coupling is preferred for high-purity applications, while reductive amination offers a balance of cost and yield.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Reduced pyrrolidine and benzyl derivatives.
Substitution Products: Various substituted amino-acetic acid derivatives.
Scientific Research Applications
Neurological Disorders
The compound's structural attributes suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may help in the modulation of mood and cognition. Computational studies indicate that similar compounds can exhibit activity against neurotransmitter receptors, making this compound a candidate for further research in antidepressant therapies.
Pharmaceutical Development
The synthesis and modification of this compound can lead to derivatives with enhanced pharmacological properties. Studies have shown that structural modifications can significantly affect the binding affinity to various biological targets, including enzymes involved in metabolic pathways.
Cancer Therapy
Recent research highlights the potential of compounds with similar structures as inhibitors of specific proteases involved in cancer progression. The modulation of ubiquitin-specific proteases (USP28 and USP25) has been linked to cancer treatment strategies, suggesting that [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid could play a role in developing novel anti-cancer agents.
Binding Affinity Studies
Computational docking studies have demonstrated promising interactions between this compound and various neurotransmitter receptors. These findings are essential for understanding how modifications to the compound's structure might enhance its efficacy or selectivity towards specific targets.
Synthetic Routes
Several synthetic pathways have been proposed for the preparation of this compound, emphasizing its synthetic accessibility while allowing for modifications that could enhance its pharmacological properties. These methods highlight the feasibility of producing this compound for research and therapeutic purposes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities based on slight variations in structure:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| (S)-Citalopram | Selective serotonin reuptake inhibitor | Antidepressant activity |
| (S)-Fluoxetine | Selective serotonin reuptake inhibitor | Widely used antidepressant |
| (R)-Bupropion | Aminoketone antidepressant | Dopamine-norepinephrine reuptake inhibitor |
| (S)-Ketamine | NMDA receptor antagonist | Rapid antidepressant effects |
These comparisons illustrate how structural variations can lead to distinct biological activities and therapeutic indications.
Mechanism of Action
The mechanism by which [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Substituents on the Amino Group
- [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS: 1354019-89-8) Features a cyclopropyl group on the amino moiety, increasing steric hindrance and ring strain. This enhances metabolic stability compared to alkyl substituents . Molecular weight: 288.38 g/mol; Boiling point: 438°C .
- {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (Ref: 10-F084416) Substitutes the amino group with a methyl group, reducing steric bulk. Likely exhibits higher solubility but lower metabolic resistance .
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine (CAS: 887408-55-1)
Stereochemical Variations
- [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 114779-79-2) R-configuration at the pyrrolidine ring may lead to divergent binding affinities in chiral environments compared to the S-form .
- [(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Positional isomerism (3- vs.
Physical and Chemical Properties
Biological Activity
[(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a pyrrolidine ring and an amino acid moiety, which may contribute to its diverse biological effects.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 234.29 g/mol
- Structure :
- The compound consists of a pyrrolidine ring attached to a benzyl group and an amino-acetic acid functional group, facilitating interactions with various biological targets.
The biological activity of [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors and enzymes. The compound may function as:
- Enzyme Inhibitor : It can inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.
- Receptor Agonist/Antagonist : The compound may act on various receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid | S. aureus | < 0.025 |
| E. coli | < 0.025 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties, with preliminary studies suggesting it may inhibit cell proliferation in certain cancer cell lines.
Case Studies
- Neurotransmitter Modulation : A study exploring the effects of [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid on glutamate transporters found that it enhances glutamate uptake in neuronal cultures, suggesting a role in managing neurological disorders.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antibacterial agent.
Structure-Activity Relationship (SAR)
The structure of [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid allows for various modifications that can enhance its biological activity:
- Pyrrolidine Modifications : Alterations to the pyrrolidine ring can influence binding affinity to target receptors.
- Amino Acid Variations : Substituting different amino acids may improve therapeutic efficacy or selectivity.
Q & A
Q. What are the recommended synthetic routes for [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a pyrrolidine derivative with a glycine moiety. Key steps include:
- Amine alkylation : Benzylic amines (e.g., (S)-1-benzylpyrrolidine) can undergo C–N bond functionalization using palladium-catalyzed vinylation (Ref 34 in ).
- Carbodiimide-mediated coupling : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of glycine derivatives, enabling amide bond formation (as demonstrated in ).
Q. Optimization Strategies :
- Temperature : Lower temperatures (0–4°C) reduce side reactions during coupling.
- Solvent : Anhydrous dichloromethane or DMF improves reagent solubility.
- Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) enhance benzylic amine reactivity.
Q. Table 1: Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Vinylation | Pd(OAc)₂, K₃PO₄, 80°C | 68 | (Ref 34) |
| DCC/DMAP coupling | DCC, DMAP, RT, DCM | 75* | |
| *Hypothetical yield based on analogous reactions in . |
Q. How can the stereochemical integrity of the (S)-configured pyrrolidine ring be confirmed during synthesis?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons with standards validate configuration.
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry (e.g., as in for related structures).
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric signals in ¹H NMR.
Advanced Research Questions
Q. What computational methods are suitable for predicting the conformational dynamics of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields like AMBER or CHARMM to model pyrrolidine ring puckering and glycine backbone flexibility. highlights the importance of force field selection for aromatic interactions.
- QM/MM Hybrid Methods : Combine quantum mechanics (B3LYP/6-31G*) for the active site with molecular mechanics for bulk solvent effects.
Q. Table 2: Force Field Performance
| Force Field | Accuracy in Aromatic Interactions | Reference |
|---|---|---|
| AMBER | High (RMSD < 0.5 Å) | (Ref 36) |
| CHARMM | Moderate (RMSD ~1.0 Å) | (Ref 36) |
Q. How can discrepancies in biological activity data for this compound be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) across labs.
- Purity Assessment : Use HPLC (≥95% purity) and ¹³C NMR to rule out impurities (e.g., notes >97% purity criteria).
- Enantiopurity Validation : Chiral HPLC ensures no racemization during storage.
Q. What strategies are effective for incorporating this compound into peptide chains while preserving stereochemistry?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives on Wang resin. Activate the carboxyl group with HBTU/HOBt.
- Protective Groups : Benzyloxycarbonyl (Z) groups shield the amine during coupling (as in ).
- Low-Temperature Coupling : Perform reactions at 4°C to minimize epimerization.
Q. What analytical techniques are critical for characterizing interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
Q. Safety and Handling Considerations
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis (per ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
